Potassium iron fluoride

Description

Potassium iron fluoride (exact formula inferred as KFeF₃ or related phases) is a crystalline compound often identified in mineralogical and adsorption studies. It is part of the crystalline phases observed in modified goethite-montmorillonite adsorbents (GMS), where its presence is confirmed via XRD analysis alongside goethite, montmorillonite, and nontronite . This compound contributes to fluoride removal applications due to its iron-based reactive sites and structural stability under varying pH conditions. Its low crystallinity and small particle size enhance surface reactivity, making it effective in environmental remediation .

Properties

CAS No. |

13815-30-0 |

|---|---|

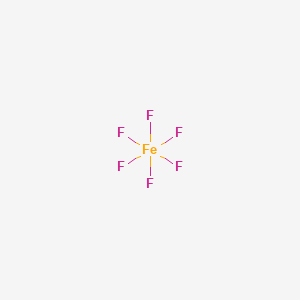

Molecular Formula |

F6Fe |

Molecular Weight |

169.84 g/mol |

IUPAC Name |

hexafluoroiron |

InChI |

InChI=1S/6FH.Fe/h6*1H;/q;;;;;;+6/p-6 |

InChI Key |

DEODFHDPCQFPGW-UHFFFAOYSA-H |

SMILES |

F[Fe](F)(F)(F)(F)F |

Canonical SMILES |

F[Fe](F)(F)(F)(F)F |

Other CAS No. |

13815-30-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium iron fluoride can be synthesized by reacting potassium fluoride with iron(III) fluoride under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, tripotassium hexafluoroferrate(3-) is produced by reacting potassium hydroxide with iron(III) oxide in the presence of hydrofluoric acid. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting solution is then evaporated to obtain the crystalline compound.

Types of Reactions:

Oxidation: this compound acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.

Reduction: It can be reduced to lower oxidation states of iron in the presence of suitable reducing agents.

Substitution: The hexafluoroferrate(3-) anion can undergo substitution reactions with other ligands.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in acidic or neutral conditions.

Reduction Reactions: Reducing agents such as sodium borohydride and hydrazine are used under controlled conditions.

Substitution Reactions: Ligands such as ammonia or phosphines can be used to replace fluoride ions in the hexafluoroferrate(3-) anion.

Major Products:

Oxidation: The major products depend on the substrate being oxidized. For example, organic substrates may yield carbonyl compounds.

Reduction: Reduced iron species such as iron(II) complexes.

Substitution: Complexes with different ligands replacing the fluoride ions.

Scientific Research Applications

Potassium iron fluoride has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in various chemical reactions and as a precursor for the synthesis of other iron-containing compounds.

Biology: It is used in studies involving iron metabolism and as a reagent in biochemical assays.

Medicine: Research on its potential use in medical imaging and as a therapeutic agent is ongoing.

Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of tripotassium hexafluoroferrate(3-) involves its strong oxidizing properties. It can transfer electrons from other compounds, thereby oxidizing them. The hexafluoroferrate(3-) anion interacts with molecular targets through electron transfer processes, leading to the formation of oxidized products. The specific pathways involved depend on the nature of the substrate and the reaction conditions.

Comparison with Similar Compounds

Potassium Fluoride (KF)

- Chemical Properties : KF (CAS 7789-23-3) is a simple ionic salt with high solubility in water (92 g/100 mL at 18°C). It is hygroscopic and forms hydrates .

- Applications : Used in dental products (e.g., toothpaste), organic synthesis (as a fluorinating agent), and electrolyte formulations .

- Safety : Highly toxic (Hazard Code T), causing severe respiratory and gastrointestinal irritation .

- Key Difference : Unlike potassium iron fluoride, KF lacks transition metals, limiting its utility in redox-based applications like energy storage or adsorption catalysis.

Potassium Bifluoride (KHF₂)

- Structure : A bifluoride salt (K⁺[FHF]⁻) with strong hydrogen bonding between fluoride ions .

- Applications : Intermediate in HF production and glass etching.

- Reactivity : Releases HF upon decomposition, posing significant safety risks .

- Comparison : KHF₂ is more acidic and hazardous than this compound, which is stabilized by iron’s coordination structure.

Iron Fluorides (FeF₂ and FeF₃)

- Properties :

- Synthesis : Prepared via thermal decomposition of iron hydroxyfluorides or direct fluorination of iron oxides .

- Applications : FeF₃ is promising for energy storage; FeF₂ is used in optical materials.

- Contrast : this compound integrates potassium’s ionic conductivity with iron’s redox activity, enabling dual functionality in adsorption and electrochemistry, unlike pure iron fluorides .

Zinc Hydroxide Fluoride (Zn(OH)F)

- Synthesis : Produced via hydrolysis of KZnF₃ precursors, yielding layered structures with high surface area .

- Applications : Electrode material in supercapacitors due to synergistic OH⁻/F⁻ conductivity .

- Comparison : Zn(OH)F shares structural complexity with this compound but lacks iron’s magnetic and catalytic properties.

Granular Ferric Hydroxide (GFH, FeOOH)

- Function : Amorphous iron oxyhydroxide used for fluoride adsorption, achieving 88% removal efficiency at pH 6 .

- Mechanism : Relies on surface hydroxyl groups for F⁻ ion exchange.

- Contrast : this compound exhibits higher crystallinity and stability under electrochemical conditions compared to GFH, which is prone to dissolution at low pH .

Comparative Data Table

Research Findings and Industrial Relevance

- Adsorption Efficiency : this compound-integrated EC/GMS systems outperform standalone electrocoagulation (EC) in fluoride removal due to synergistic ion exchange and coagulation .

- Energy Storage : FeF₃ outperforms this compound in energy density, but the latter’s potassium content may enhance ionic conductivity in solid electrolytes .

- Environmental Safety : this compound poses lower acute toxicity compared to KF or KHF₂, but long-term ecological impacts require further study .

Q & A

Q. How can researchers optimize the synthesis of potassium iron fluoride (KFeF₃) for high-purity yields in laboratory settings?

Synthesis of KFeF₃ typically involves solid-state reactions or hydrothermal methods. For solid-state synthesis, stoichiometric mixtures of potassium fluoride (KF) and iron fluoride (FeF₃) are heated at 400–600°C under inert gas to prevent oxidation. Purity can be enhanced by pre-drying reactants at 150°C to remove adsorbed water, which otherwise forms hydrofluoric acid (HF) and degrades product quality . Hydrothermal methods using KF and FeCl₃ in aqueous HF (40% concentration) at 180°C for 24 hours yield crystalline KFeF₃ with fewer impurities .

Q. What analytical techniques are critical for characterizing the structural stability of this compound?

- X-ray diffraction (XRD) identifies crystallographic phases and lattice parameters. KFeF₃ typically adopts a perovskite structure (space group Pm-3m) with lattice constants around 4.09 Å .

- Thermogravimetric analysis (TGA) assesses thermal stability; KFeF₃ decomposes above 500°C, releasing fluorine gas.

- X-ray photoelectron spectroscopy (XPS) confirms oxidation states (Fe³⁺ and F⁻) and detects surface contaminants like oxides .

Q. How do solvent choices influence halogen-exchange fluorination reactions involving potassium fluoride?

In reactions like the conversion of 3,4-dichlorobenzonitrile to fluorinated derivatives, polar aprotic solvents (e.g., DMSO, DMF) enhance KF solubility and reactivity. For example, DMSO at 180°C achieves 85% fluorination efficiency, while non-polar solvents like toluene yield <10% due to poor ion dissociation .

Advanced Research Questions

Q. What methodologies address contradictions in reported electrochemical performance of KFeF₃ as a cathode material?

Discrepancies in capacity retention (e.g., 150 mAh/g vs. 80 mAh/g after 50 cycles) often stem from variations in particle size and carbon-coating uniformity. To resolve this:

- Use ball milling to reduce particle size to <200 nm, improving ionic diffusion.

- Apply carbon nanolayers via chemical vapor deposition (CVD) to mitigate volume expansion during cycling .

- Standardize charge-discharge protocols (e.g., 0.1C rate, voltage window 1.5–4.5 V) to enable cross-study comparisons .

Q. How can researchers design experiments to probe fluoride ion release mechanisms in environmental systems?

- Ion-selective electrodes (ISEs) or ion chromatography quantify aqueous F⁻ concentrations. For example, groundwater studies near coal ash sites show F⁻ levels exceeding 4.0 mg/L (EPA MCL: 4.0 mg/L) due to KFeF₃ leaching .

- Geochemical modeling (e.g., PHREEQC) predicts F⁻ mobility under varying pH (4–9) and competing anions (e.g., SO₄²⁻) .

Q. What advanced spectroscopic methods resolve ambiguities in Fe-F bonding dynamics in this compound?

- Mössbauer spectroscopy distinguishes Fe²⁺/Fe³⁺ coordination environments. For KFeF₃, quadrupole splitting values (~0.3 mm/s) confirm octahedral Fe³⁺ sites .

- Solid-state NMR (¹⁹F) reveals fluorine mobility, with chemical shifts at −180 ppm indicating rigid F⁻ ions in the lattice .

Data Contradiction Analysis

Q. Why do studies report conflicting bandgap values (eV vs. eV) for KFeF₃?

Bandgap variations arise from synthetic conditions:

- High-purity samples (via hydrothermal synthesis) show 2.4 eV due to minimal defect states.

- Defect-rich samples (e.g., Fe vacancies from rapid quenching) exhibit 1.8 eV via mid-gap states. Use UV-Vis diffuse reflectance spectroscopy with Tauc plots to standardize measurements .

Q. How to reconcile discrepancies in catalytic activity of KFeF₃ in organic fluorination?

Catalytic efficiency (turnover frequency: 10 vs. 50 h⁻¹) depends on:

- Surface acidity : NH₃-TPD profiles show stronger acid sites (200–400°C) correlate with higher activity.

- Leaching resistance : ICP-MS post-reaction detects <1% Fe loss in optimized KFeF₃ vs. 5% in unmodified samples .

Methodological Guidance

4.1 Designing controlled experiments to study fluoride ion intercalation in KFeF₃:

- Electrochemical cells with Li/K counter-electrodes and 1M LiPF₆ electrolyte.

- Monitor F⁻ migration via in situ Raman spectroscopy (peaks at 300–400 cm⁻¹ for F-Fe stretching) .

4.2 Validating computational models of KFeF₃’s magnetic properties:

- Density functional theory (DFT) simulations predict antiferromagnetic ordering (Néel temperature: 150 K).

- Compare with SQUID magnetometry data; deviations >10% suggest incomplete convergence or exchange-correlation functional limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.